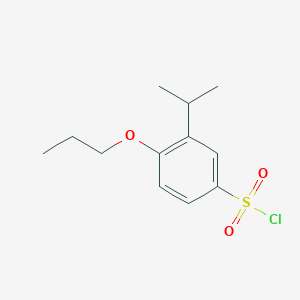

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of an organic compound often involves multiple steps, each introducing a new functional group or modifying the molecule’s structure. The synthesis of this compound would likely involve the formation of the benzene ring, followed by the addition of the propoxy, isopropyl, and sulfonyl chloride groups .Molecular Structure Analysis

The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The sulfonyl chloride group, for example, is typically very reactive and can undergo substitution reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .科学的研究の応用

Catalytic Decarboxylative Radical Sulfonylation

Sulfones, crucial structures in pharmaceuticals and agrochemicals, are synthesized through decarboxylative radical sulfonylation. A study demonstrated the synthesis of anti-prostate cancer drug bicalutamide, highlighting the method's broad substrate scope and compatibility for late-stage modification of complex molecules (He et al., 2020).

Versatile Protecting and Activating Group for Amine Synthesis

2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride has been identified as a versatile sulfonating agent for amines, offering easy sulfonation and satisfactory alkylation under specific conditions. This compound demonstrates stability under various conditions, underscoring its utility in amine synthesis (Sakamoto et al., 2006).

Synthesis of Antibacterial Agents

Research on the anti-bacterial potential of N-substituted sulfonamides with benzodioxane moiety has led to the development of compounds exhibiting potent therapeutic potential against various bacterial strains. This work illustrates the role of sulfonyl chlorides in synthesizing potential antibacterial agents (Abbasi et al., 2016).

Arylsulfonylation in Organic Chemistry

A study focused on the kinetics of arylsulfonylation of N-isobutylaniline derivatives, proposing a reaction mechanism and identifying reactivity indices. This research provides insights into the reactions between substituted N-isobutylanilines and aromatic sulfonyl chlorides, contributing to our understanding of sulfonylation kinetics (Kustova et al., 2002).

Enzyme Inhibitory Potential of Sulfonamides

The enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties was investigated, showing substantial activity against yeast α-glucosidase and weak against acetylcholinesterase. This study demonstrates the potential of sulfonamide derivatives in developing enzyme inhibitors (Abbasi et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-propan-2-yl-4-propoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFLMOSRQCWHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536622.png)

![8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536624.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2536626.png)

![3-chloro-N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)benzenecarboxamide](/img/structure/B2536630.png)

![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide](/img/structure/B2536631.png)

![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(prop-2-yn-1-yl)amine](/img/structure/B2536635.png)

![1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2536636.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2536639.png)

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2536640.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2536642.png)

![N-benzyl-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2536644.png)